molecular formula C₁₁H₁₁D₃O₅ B1147480 Vanillylmandelic Acid-d3 Ethyl Ester CAS No. 1329499-52-6

Vanillylmandelic Acid-d3 Ethyl Ester

Cat. No.: B1147480
CAS No.: 1329499-52-6
M. Wt: 229.24
InChI Key:
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Description

Vanillylmandelic Acid-d3 Ethyl Ester is a deuterium labeled Vanillylmandelic acid . Vanillylmandelic acid is an end-stage metabolite of the catecholamines (epinephrine, and norepinephrine) and is a chemical intermediate in the synthesis of artificial vanilla flavorings .


Synthesis Analysis

The synthesis of Vanillylmandelic Acid involves the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide . The synthesis temperature, reaction time, and rate of initial reagents can affect the yield of Vanillylmandelic Acid .


Molecular Structure Analysis

The molecular formula of Vanillylmandelic Acid Ethyl Ester is C11H14O5 . The molecule contains a total of 30 bonds. There are 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

Vanillylmandelic Acid appears as a white powder . The molecular weight of Vanillylmandelic Acid Ethyl Ester is 226.22586 g/mol .

Scientific Research Applications

Diagnostic Applications in Neuroblastoma

Vanillylmandelic Acid (VMA) plays a crucial role in the diagnosis of neuroblastoma, a type of cancer. A study by Grković et al. (2005) utilized a methodology involving capillary gas chromatography with flame ionization detection for analyzing human urine to detect vanillylmandelic acid. This method proved significant for the routine analysis and diagnosis of neuroblastoma, emphasizing VMA's importance in medical diagnostics (Grković et al., 2005).

Antioxidant Properties and Stability

Roby et al. (2015) discussed the synthesis of Docosahexaenoic acid vanillyl ester (DHA-VE) from DHA ethyl ester and vanillyl alcohol, showcasing its enhanced oxidative stability. This study highlights the potential of vanillyl esters like VMA-d3 Ethyl Ester in improving the stability of certain compounds against oxidation, thereby suggesting its application in developing functional ingredients with extended shelf life (Roby et al., 2015).

Structural and Antioxidant Analysis

Dimić et al. (2018) conducted an extensive study on VMA, examining its structure and antioxidant properties. This research provided valuable insights into the molecular structure of VMA and its potential antioxidant activity, which could be relevant for its applications in various scientific fields (Dimić et al., 2018).

Method Development for Biochemical Detection

Magera et al. (2003) developed a tandem mass spectrometry method for determining VMA in urine, improving the efficiency and effectiveness of biochemical marker detection. This development signifies the role of VMA in advanced analytical techniques in biochemistry (Magera et al., 2003).

Role in Cardiac Protection

Kolentinis et al. (2019) explored the effects of VMA on the ischemic heart in a rat model of myocardial infarction. They found that VMA administration reduced the severity of ventricular tachyarrhythmias and mortality, suggesting a protective role of VMA in cardiac conditions (Kolentinis et al., 2019).

Applications in Lipophilic Antioxidant Synthesis

Mbatia et al. (2011) conducted lipase-catalyzed synthesis of lipophilic phenolic antioxidants using vanillyl alcohol, which might have implications for the utility of vanillyl esters like VMA-d3 Ethyl Ester in the production of antioxidants (Mbatia et al., 2011).

Clinical Biomarker Analysis

Riabichenko et al. (2002) developed a chromatographic method for detecting VMA in urine, indicating its use as a clinical biomarker (Riabichenko et al., 2002).

Mechanism of Action

While the mechanism of action for Vanillylmandelic Acid-d3 Ethyl Ester is not explicitly stated, Vanillylmandelic acid is known to be an end-product of the metabolism of catecholamines (adrenaline, noradrenaline) .

Properties

1329499-52-6

Molecular Formula

C₁₁H₁₁D₃O₅

Molecular Weight

229.24

synonyms

4-Hydroxy-3-methoxy-mandelic Acid-d3 Ethyl Ester;  α,4-Dihydroxy-3-methoxy-benzeneacetic Acid-d3 Ethyl Ester; 

Origin of Product

United States

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